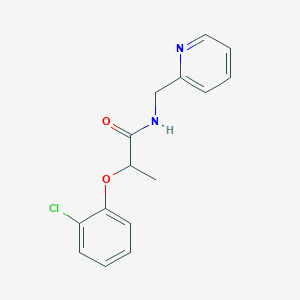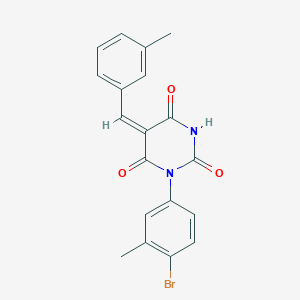
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide, also known as PPMP, is a chemical compound that belongs to the class of amides. It has been widely studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide inhibits the activity of sphingosine kinase 1, which is involved in the production of sphingosine-1-phosphate (S1P). S1P is a signaling molecule that regulates cell growth and survival. By inhibiting the activity of sphingosine kinase 1, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide reduces the production of S1P, which leads to the induction of cell death in cancer cells and the reduction of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been found to induce cell death in cancer cells and reduce the growth of tumors in animal models. It has also been shown to reduce the accumulation of beta-amyloid plaques in the brain in Alzheimer's disease. In diabetes, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been found to improve insulin sensitivity and glucose tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It has been shown to be effective in reducing the growth of tumors in animal models, making it a promising candidate for cancer therapy. However, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the study of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide. One direction is to investigate its potential therapeutic applications in other diseases such as multiple sclerosis and inflammatory bowel disease. Another direction is to develop more potent analogs of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide that have improved solubility and bioavailability. Furthermore, the mechanism of action of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide needs to be further elucidated to fully understand its effects on cell growth and survival. Overall, the study of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has the potential to lead to the development of novel therapeutics for various diseases.
Métodos De Síntesis
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide can be synthesized by the reaction of 2-chlorophenol with 2-pyridinemethanamine followed by the reaction with 2-chloro-N-(propan-2-yl)acetamide. The final compound is purified by column chromatography.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit the activity of sphingosine kinase 1, which is involved in the regulation of cell growth and survival. 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been found to induce cell death in cancer cells and reduce the growth of tumors in animal models. In Alzheimer's disease, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain. In diabetes, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been found to improve insulin sensitivity and glucose tolerance.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11(20-14-8-3-2-7-13(14)16)15(19)18-10-12-6-4-5-9-17-12/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEONOGZSDESDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methylphenyl)-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6044674.png)
![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide](/img/structure/B6044676.png)

![3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B6044689.png)
![7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044709.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B6044719.png)
![(1-methyl-1H-imidazol-2-yl)[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanone](/img/structure/B6044728.png)
![1-sec-butyl-5-(difluoromethyl)-7-(1-ethyl-1H-pyrazol-4-yl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044734.png)

![1-(2-chlorobenzyl)-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6044757.png)

![ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate](/img/structure/B6044766.png)
![2-(1-(4-ethoxybenzyl)-4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6044771.png)